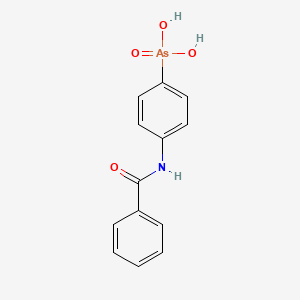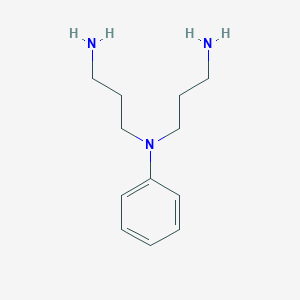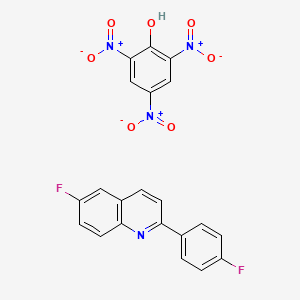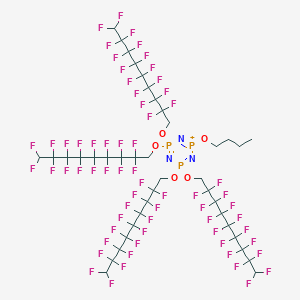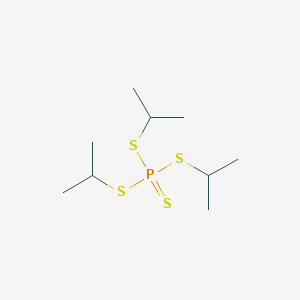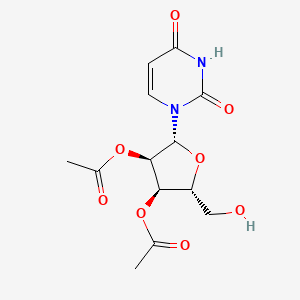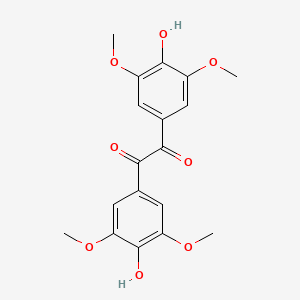
Syringil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Syringil, also known as syringol, is an organic compound with the formula HO(CH₃O)₂C₆H₃. It is a phenol with methoxy groups in the flanking (2 and 6) positions. This compound is a colorless solid, although typical samples are brown due to air-oxidized impurities. It is derived from the thermal decomposition of sinapyl alcohol, a component of lignin, and is an important component of wood smoke .
Preparation Methods
Synthetic Routes and Reaction Conditions
Syringil can be synthesized through the pyrolysis of lignin, specifically from the sinapyl alcohol component. The conversion involves replacing the propenyl alcohol substituent of sinapyl alcohol with hydrogen . This process is typically carried out under high-temperature conditions.
Industrial Production Methods
In industrial settings, this compound is produced as a byproduct of lignin pyrolysis. Pyrolysis oil, a biofuel derived from woody biomass, can be optimized to yield this compound. This method potentially competes with petroleum-derived phenols .
Chemical Reactions Analysis
Types of Reactions
Syringil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form syringaldehyde and syringic acid.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed
Oxidation: Syringaldehyde, syringic acid.
Reduction: Syringyl alcohol.
Substitution: Derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
Syringil has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other phenolic compounds.
Biology: Studied for its role in lignin biosynthesis and plant cell wall structure.
Medicine: Investigated for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the production of smoke flavorings for food and as a potential substitute for phenol formaldehyde resin in adhesives .
Mechanism of Action
Syringil exerts its effects through various molecular targets and pathways:
Lignin Biosynthesis: In plants, this compound is involved in the biosynthesis of syringyl lignin, a fundamental building block of plant cell walls.
Antioxidant Activity: This compound’s phenolic structure allows it to scavenge free radicals, contributing to its antioxidant properties.
Comparison with Similar Compounds
Syringil is unique compared to other similar compounds due to its specific structure and properties:
Guaiacol: Another phenolic compound derived from lignin pyrolysis, but with only one methoxy group.
Sinapyl Alcohol: A precursor to this compound, with a propenyl alcohol substituent.
Syringaldehyde: An oxidation product of this compound, with an aldehyde group replacing one of the methoxy groups .
Similar compounds include:
- Guaiacol
- Sinapyl Alcohol
- Syringaldehyde
- Syringic Acid
- Acetosyringone
- Sinapaldehyde
- Sinapinic Acid
- Sinapine
- Canolol
This compound’s unique combination of methoxy groups and phenolic structure makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
530-07-4 |
|---|---|
Molecular Formula |
C18H18O8 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
1,2-bis(4-hydroxy-3,5-dimethoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C18H18O8/c1-23-11-5-9(6-12(24-2)17(11)21)15(19)16(20)10-7-13(25-3)18(22)14(8-10)26-4/h5-8,21-22H,1-4H3 |
InChI Key |
BVROSQBQXJYCOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)C(=O)C2=CC(=C(C(=C2)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


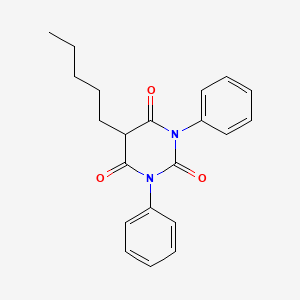
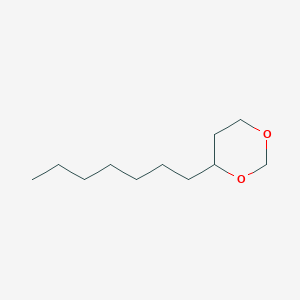
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)

